molecular formula C13H24N2 B1197716 1-Decyl-1H-imidazole CAS No. 33529-02-1

1-Decyl-1H-imidazole

Cat. No. B1197716
CAS RN: 33529-02-1
M. Wt: 208.34 g/mol
InChI Key: PEPIOVUNFZBCIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including 1-Decyl-1H-imidazole, involves various strategies aimed at introducing different substituents to the imidazole ring. Common methods include the cyclization of diketones with ammonia or ammonium salts to form the imidazole core, followed by alkylation to introduce the decyl chain. Another approach involves the coupling of chalcones and benzylamines in the presence of copper (II) triflate and iodine, which allows for the formation of trisubstituted imidazoles through an unusual C–C bond cleavage of chalcones and benzylamines, potentially applicable to synthesizing this compound derivatives (Salfeena et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by the imidazole ring and the decyl side chain. The imidazole ring's electronic and structural properties significantly influence the compound's reactivity and interactions. The length and flexibility of the decyl chain can affect the compound's physical properties, such as solubility and phase behavior, which are crucial for its applications in various fields.

Chemical Reactions and Properties

Imidazole derivatives undergo a range of chemical reactions, including N-alkylation, C-arylation, and the formation of coordination compounds with metals. The regioselectivity of these reactions can be influenced by the nature of the substituents on the imidazole ring and the reaction conditions. For example, palladium-catalyzed direct arylation allows for the selective introduction of aryl groups to the imidazole ring, demonstrating the versatility of imidazole derivatives in synthetic chemistry (Bellina et al., 2005).

Scientific Research Applications

  • Imidazole-Based Medicinal Chemistry : Imidazole rings, which include 1-Decyl-1H-imidazole, are prevalent in natural and synthetic molecules. They are known for their ability to bind with various enzymes and receptors due to their electron-rich characteristics. This quality contributes to a broad range of bioactivities. Imidazole-based compounds are used in treating diseases due to their high therapeutic potency, highlighting their development value (Zhang et al., 2014).

  • Synthesis and Antifungal Activity : Imidazole derivatives, including this compound, have been investigated for their antifungal activities against species like Candida and Aspergillus. Benzimidazole and benzotriazole derivatives of imidazoles have shown promising antifungal properties (Khabnadideh et al., 2012).

  • One-Pot Synthesis of Imidazoles : A one-pot synthesis method for substituted imidazoles, like this compound, has been developed, using various catalysts. These compounds have applications ranging from antibacterial to anticancer due to their diverse biological activities (Gurav et al., 2022).

  • Regioselective Synthesis and Cytotoxicity : The regioselective synthesis of imidazole derivatives, potentially including this compound, has been researched. Some synthesized imidazole derivatives have shown significant cytotoxic activity against human tumor cell lines, suggesting their potential in cancer treatment (Bellina et al., 2005).

  • Synthesis and Pharmacological Evaluation : The synthesis of 1H-imidazole derivatives has been explored for their potential as ligands for estrogen receptors and inhibitors of cyclooxygenase, indicating their therapeutic applications in areas such as breast cancer treatment and inflammation control (Wiglenda et al., 2005).

  • Antimicrobial Agents : Novel imidazoles have been synthesized with a focus on antimicrobial activities. This research underlines the potential of imidazole derivatives in creating new antimicrobial drugs (Narwal et al., 2012).

Safety and Hazards

The safety information for 1-Decyl-1H-imidazole indicates that it has a GHS07 pictogram . The hazard statements are H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

1-decylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2/c1-2-3-4-5-6-7-8-9-11-15-12-10-14-13-15/h10,12-13H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPIOVUNFZBCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187176
Record name N-Decylimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33529-02-1
Record name 1-Decylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33529-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Decylimidazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Decylimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-decyl-1H-imidazole
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Synthesis routes and methods

Procedure details

104 parts of 1-decylimidazole and 100 parts of copper(II) acetate monohydrate are intimately mixed at 140° C. After cooling, there is obtained 195 parts of a pale blue, pasty mass of a complex of 1-decylimidazole and copper acetate (active ingredient 66).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of 1-decylimidazole highlighted in the research?

A1: The research primarily focuses on 1-decylimidazole's role as a carrier molecule in polymer inclusion membranes (PIMs) for the selective separation and extraction of heavy metal ions from aqueous solutions. [, , ] This has potential applications in wastewater treatment and metal recovery. []

Q2: How does the structure of 1-decylimidazole contribute to its ability to bind and transport metal ions?

A2: 1-Decylimidazole possesses an imidazole ring with a nitrogen atom that can donate electrons to form coordination complexes with metal ions. [, ] The long alkyl chain (decyl) enhances its hydrophobic character, facilitating its incorporation into the polymer membrane and influencing the transport properties. []

Q3: Which metal ions have been shown to interact with 1-decylimidazole, and what factors influence the selectivity of this interaction?

A3: Studies have demonstrated the interaction of 1-decylimidazole with various heavy metal ions, including zinc(II), cobalt(II), nickel(II), cadmium(II), and lead(II). [, , ] The selectivity of metal ion extraction is influenced by factors such as:

  • The concentration of chloride anions in the solution. [] For instance, zinc(II) extraction is most efficient at a chloride concentration of 2M. []
  • The specific alkyl substituent on the imidazole ring. Different alkyl chains affect the hydrophobicity of the carrier and the initial flux of metal ion transport. []
  • The stability constants of the metal-1-decylimidazole complexes. These constants vary for different metals, influencing the extraction preference. []

Q4: Has the performance of 1-decylimidazole in PIMs been characterized using any imaging techniques?

A4: Yes, Atomic Force Microscopy (AFM) has been utilized to characterize the surface morphology and properties of PIMs incorporating 1-decylimidazole. [, ] This provides insights into the membrane structure and its influence on metal ion transport.

Q5: Beyond metal extraction, are there other applications of 1-decylimidazole mentioned in the research?

A5: Yes, one study investigated the potential of 1-decylimidazole as an inhibitor of a specific enzyme in rat liver microsomes. [] This enzyme, responsible for converting fluorenone oxime to phenanthridinone, was found to be competitively inhibited by 1-decylimidazole. []

Q6: Is there any information available about the stability of 1-decylimidazole in the context of its applications?

A6: While the provided research doesn't delve deep into the stability of 1-decylimidazole itself, one study does examine the thermal stability of PIMs doped with 1-decylimidazole. [] This is important for understanding the membrane's performance under different operating conditions.

Q7: What are the potential environmental benefits and concerns associated with using 1-decylimidazole for metal extraction?

A7: The use of 1-decylimidazole in PIMs for metal extraction offers potential environmental benefits by enabling:

  • Recovery and reuse of valuable metals from industrial waste streams, reducing the need for mining. []
  • Removal of toxic heavy metals from wastewater, minimizing their release into the environment. []

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